Pyrrolomycins are derived from natural sources, primarily from the fermentation processes of certain actinobacteria, such as Streptomyces species. The discovery of pyrrolomycin C and its analogs has been facilitated by advances in synthetic organic chemistry, allowing researchers to modify natural compounds to enhance their pharmacological properties and reduce toxicity.
Pyrrolomycin C is classified as an antibiotic and belongs to the broader category of antimicrobial agents. Its structure features a pyrrole ring system that is typically halogenated, contributing to its biological activity. The classification of pyrrolomycins also extends to their derivatives, which may exhibit varying degrees of efficacy against different bacterial strains.
The synthesis of pyrrolomycin C involves several steps that can include both natural extraction and synthetic modifications. Recent advances have focused on microwave-assisted organic synthesis techniques that allow for more efficient production of pyrrolomycin derivatives.
The molecular structure of pyrrolomycin C consists of a five-membered nitrogen-containing heterocyclic ring (pyrrole) that is substituted with various halogen atoms and functional groups. The compound's unique arrangement contributes to its biological activity.
Pyrrolomycin C undergoes various chemical reactions that contribute to its antibacterial activity:
The mechanism by which pyrrolomycin C exerts its antibacterial effects primarily involves:
Pyrrolomycin C exhibits several notable physical and chemical properties:
Pyrrolomycin C has promising applications in various fields:
Pyrrolomycin C (C₁₁H₅Cl₄NO₂; MW 324.98 g/mol) features a dichlorinated pyrrole ring (4,5-dichloro-1H-pyrrol-2-yl) linked via a carbonyl bridge to a 3,5-dichloro-2-hydroxyphenyl group. This scaffold is characterized by extensive halogenation, with chlorine atoms at positions 4 and 5 on the pyrrole and positions 3' and 5' on the aromatic ring. The phenolic hydroxyl group at position 2' and the pyrrolic N–H are critical for protonophoric activity and intramolecular hydrogen bonding, influencing molecular planarity and bioactivity [7] [9] [10].
Structural assignments were confirmed through:
Table 1: Spectroscopic Signatures of Pyrrolomycin C
Technique | Key Signals | Structural Assignment |
---|---|---|
¹H-NMR | δ 13.25–14.72 (1H, br s) | Pyrrole N–H |
δ 10.21–11.27 (1H, br s) | Phenolic O–H | |
δ 7.02–8.27 (2H, m) | Aromatic protons | |
¹³C-NMR | δ 180–185 | Ketone carbonyl |
MS | 323.92 [M–H]⁻ | Molecular ion confirmation |
The pyrrolomycin C backbone is assembled via a hybrid PKS-NRPS pathway:
Unlike pyrrolomycin E (3-nitropyrrole), Pyrrolomycin C lacks nitro groups but relies on regioselective halogenation:
Although Pyrrolomycin C is non-nitrated, its biosynthetic cluster encodes assimilatory nitrate reductase (NarGH):
Table 2: Key Enzymes in Pyrrolomycin C Biosynthesis
Enzyme Class | Gene(s) | Function | Mutant Phenotype |
---|---|---|---|
Polyketide synthase | pyrP1–P3 | Benzoyl moiety assembly | Production abolished |
Halogenase | pyrH, dox17 | Regioselective chlorination of pyrrole | Loss of chlorination |
Assimilatory nitrate reductase | dox17, narGH | Nitrite provision for nitration | No pyrrolomycin production |
Antibacterial Mechanisms and Spectrum of Pyrrolomycin C
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